![molecular formula C10H18N2O2 B14513786 2-Diazonio-1-[(2,3,4-trimethylpentan-3-yl)oxy]ethen-1-olate CAS No. 63254-57-9](/img/structure/B14513786.png)
2-Diazonio-1-[(2,3,4-trimethylpentan-3-yl)oxy]ethen-1-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Diazonio-1-[(2,3,4-trimethylpentan-3-yl)oxy]ethen-1-olate is a chemical compound known for its unique structure and reactivity. It is characterized by the presence of a diazonium group and an enolate moiety, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often require low temperatures and the presence of a strong acid to stabilize the diazonium ion .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-Diazonio-1-[(2,3,4-trimethylpentan-3-yl)oxy]ethen-1-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazonium group to an amine.
Substitution: The diazonium group can be substituted with nucleophiles to form a variety of products.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, and nucleophiles such as halides for substitution reactions. The reactions are typically carried out under controlled temperatures to prevent decomposition .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield halogenated derivatives, while oxidation can produce oxides .
Aplicaciones Científicas De Investigación
2-Diazonio-1-[(2,3,4-trimethylpentan-3-yl)oxy]ethen-1-olate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Diazonio-1-[(2,3,4-trimethylpentan-3-yl)oxy]ethen-1-olate involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is particularly reactive, allowing for the formation of covalent bonds with nucleophiles. This reactivity is harnessed in various synthetic applications to create new chemical entities .
Comparación Con Compuestos Similares
Similar Compounds
2-Diazonio-1-[(2,3,4-trimethylpentan-3-yl)oxy]ethen-1-olate: Known for its unique reactivity and versatility.
This compound: Similar structure but different reactivity profile.
This compound: Used in different industrial applications.
Uniqueness
The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions, making it a valuable intermediate in organic synthesis. Its reactivity and stability under various conditions set it apart from other similar compounds .
Propiedades
Número CAS |
63254-57-9 |
|---|---|
Fórmula molecular |
C10H18N2O2 |
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
2,3,4-trimethylpentan-3-yl 2-diazoacetate |
InChI |
InChI=1S/C10H18N2O2/c1-7(2)10(5,8(3)4)14-9(13)6-12-11/h6-8H,1-5H3 |
Clave InChI |
NQJHQUYXNPMZCK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)(C(C)C)OC(=O)C=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


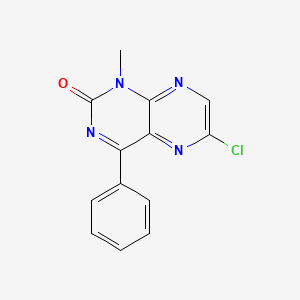
![1-[3-(4-Benzylpiperazin-1-yl)propyl]-1H-benzimidazol-2-amine](/img/structure/B14513720.png)
![2-[(2,4-Dinitrophenyl)methylidene]-2,3-dihydro[1,3]thiazolo[4,5-b]quinoline](/img/structure/B14513725.png)
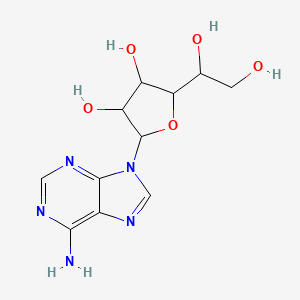
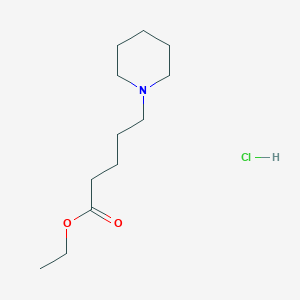


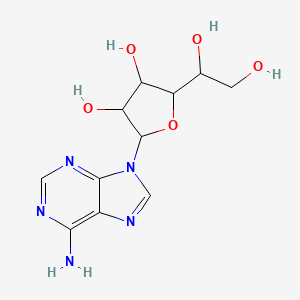
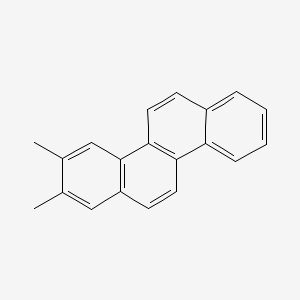
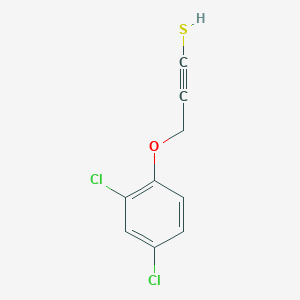
![Methyl 3-[(E)-carbamoyldiazenyl]but-2-enoate](/img/structure/B14513769.png)
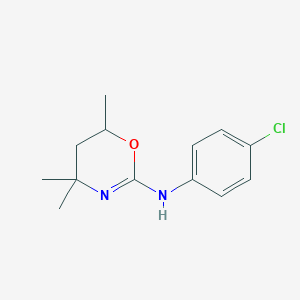

![Ethyl 4-[2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzoate](/img/structure/B14513794.png)
